MS436

Vue d'ensemble

Description

MS436 est un inhibiteur sélectif de petite molécule qui cible la famille des protéines bromodomaine et extra-terminale (BET), en particulier BRD4. Ce composé présente une affinité nanomolaire faible pour le premier bromodomaine de BRD4 et a montré un potentiel significatif dans l'inhibition de l'activité de BRD4 dans divers contextes biologiques .

Mécanisme D'action

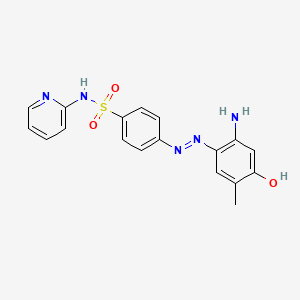

MS436, also known as (E)-4-[2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-N-2-pyridinylbenzenesulfonamide or C18H17N5O3S, is a potent and selective small-molecule inhibitor . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of this compound.

Target of Action

This compound exhibits potent affinity for the first bromodomain (BrD1) of Bromodomain-containing protein 4 (BRD4), with an estimated Ki value of 30-50 nM . BRD4 plays a critical role in controlling the expression of genes involved in development and cancer .

Mode of Action

This compound binds to BRD4 through a set of water-mediated interactions . This interaction inhibits BRD4 activity, thereby affecting the transcription of certain genes .

Biochemical Pathways

The inhibition of BRD4 by this compound affects several biochemical pathways. For instance, it blocks the NF-κB-directed production of nitric oxide (NO) and the pro-inflammatory cytokine interleukin-6 (IL-6) in murine macrophages .

Result of Action

This compound effectively inhibits BRD4 activity, leading to a decrease in the production of NO and IL-6 in murine macrophages . This suggests that this compound could potentially be used to modulate inflammatory responses.

Analyse Biochimique

Biochemical Properties

MS436 plays a crucial role in biochemical reactions by inhibiting the activity of BRD4, a protein involved in gene transcription regulation. The compound interacts with BRD4 through a set of water-mediated interactions, exhibiting low nanomolar affinity (estimated Ki of 30-50 nM) for BRD4 BrD1 . This compound effectively inhibits BRD4 activity in the NF-κB-directed production of nitric oxide (NO) and pro-inflammatory cytokine interleukin-6 (IL-6) in murine macrophages . Additionally, this compound has been shown to interact with other bromodomains, such as CBP-BRD, albeit with lower affinity .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In murine macrophages, this compound inhibits the production of NO and IL-6, which are key mediators of inflammation . In squamous cell carcinomas, BRD4 inhibition by this compound leads to a reduction in the expression of cancer stem cell markers, migration, invasion, and tumor growth . Furthermore, this compound has been shown to alter colony integrity and reduce alkaline phosphatase activity in embryonic stem cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the bromodomains of BRD4. This compound exhibits potent affinity for BRD4 BrD1 through a unique set of water-mediated intermolecular interactions . This binding inhibits BRD4 activity, leading to a decrease in NF-κB-directed production of NO and IL-6 . Additionally, this compound has been shown to cause conformational changes in BRD4, such as the formation of α-helices in specific residues . These changes block the active site of BRD4, preventing its interaction with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability when stored at -20°C for up to three years in powder form and up to two years in solution at -80°C . Long-term exposure to this compound in cell culture studies has shown sustained inhibition of BRD4 activity and a consistent reduction in the production of inflammatory mediators . The degradation of this compound over extended periods has not been extensively studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In murine macrophages, this compound inhibits BRD4 activity at low nanomolar concentrations, reducing the levels of NO and IL-6 . Higher doses of this compound have been associated with increased inhibition of BRD4 activity and more pronounced anti-inflammatory effects . The toxic or adverse effects of this compound at high doses have not been thoroughly investigated.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate gene expression and inflammation. The compound interacts with BRD4, a key regulator of gene transcription, and inhibits its activity . This inhibition leads to a decrease in the production of inflammatory mediators, such as NO and IL-6

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound binds to BRD4 through water-mediated interactions, which facilitate its localization to the nucleus . In RAW264.7 cells, this compound has been shown to block NF-κB-directed NO production and the expression of IL-6 . The distribution of this compound within tissues and its accumulation in specific compartments have not been extensively studied.

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on BRD4 . The compound’s binding to BRD4 is facilitated by water-mediated interactions, which enhance its affinity for the first bromodomain . This compound’s localization to the nucleus is crucial for its activity, as BRD4 is involved in regulating gene transcription within this compartment . The targeting signals or post-translational modifications that direct this compound to specific subcellular compartments have not been fully characterized.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

MS436 est synthétisé par une série de réactions chimiques impliquant des composés diazobenzène. La voie de synthèse implique généralement les étapes suivantes :

Formation de l'intermédiaire diazobenzène : La première étape implique la formation d'un intermédiaire diazobenzène par une réaction entre des dérivés d'aniline et l'acide nitreux.

Réaction de couplage : L'intermédiaire diazobenzène est ensuite couplé à un dérivé de pyridine dans des conditions contrôlées pour former le produit final, this compound.

Purification : Le produit brut est purifié à l'aide de techniques chromatographiques pour obtenir this compound avec une pureté élevée

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

MS436 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de produits réduits.

Substitution : This compound peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution, en fonction du produit souhaité

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, qui peuvent être étudiés plus avant pour leurs activités biologiques .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : this compound est utilisé comme composé outil pour étudier le rôle des bromodomaines dans l'expression des gènes et le remodelage de la chromatine.

Biologie : Le composé est utilisé en recherche pour comprendre la régulation des réponses inflammatoires et de la différenciation cellulaire.

Médecine : this compound a montré un potentiel en recherche sur le cancer, en particulier en inhibant la croissance des cellules cancéreuses en ciblant BRD4.

Industrie : Le composé est utilisé dans le développement de nouveaux agents thérapeutiques et dans les programmes de découverte de médicaments

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement au premier bromodomaine de BRD4. Cette liaison inhibe l'interaction entre BRD4 et les histones acétylées, empêchant ainsi le recrutement de la machinerie transcriptionnelle vers les gènes cibles. L'inhibition de l'activité de BRD4 entraîne une réduction de l'expression des cytokines pro-inflammatoires et d'autres gènes cibles impliqués dans la progression du cancer et l'inflammation .

Applications De Recherche Scientifique

MS436 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool compound to study the role of bromodomains in gene expression and chromatin remodeling.

Biology: The compound is employed in research to understand the regulation of inflammatory responses and cellular differentiation.

Medicine: this compound has shown potential in cancer research, particularly in inhibiting the growth of cancer cells by targeting BRD4.

Industry: The compound is used in the development of new therapeutic agents and in drug discovery programs

Comparaison Avec Des Composés Similaires

Composés similaires

JQ1 : Un autre inhibiteur puissant de BRD4 avec une affinité de liaison similaire.

RVX-297 : Un inhibiteur sélectif des bromodomaines BET avec une structure chimique différente.

C646 : Un inhibiteur de l'acétyltransférase des histones qui cible également BRD4

Unicité de MS436

This compound est unique en raison de sa grande sélectivité pour le premier bromodomaine de BRD4 et de sa capacité à inhiber l'activité de BRD4 par des interactions médiées par l'eau. Cette sélectivité et ce mécanisme d'action font de this compound un outil précieux pour étudier les fonctions biologiques de BRD4 et pour développer de nouveaux agents thérapeutiques .

Propriétés

IUPAC Name |

4-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S/c1-12-10-16(15(19)11-17(12)24)22-21-13-5-7-14(8-6-13)27(25,26)23-18-4-2-3-9-20-18/h2-11,24H,19H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTGIRNXWSZBIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)N)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

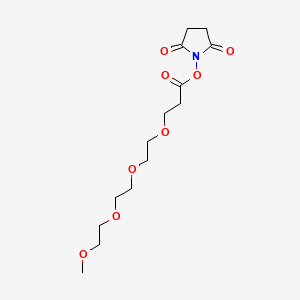

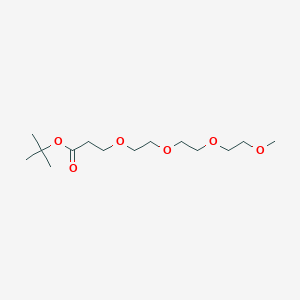

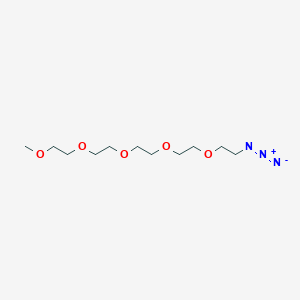

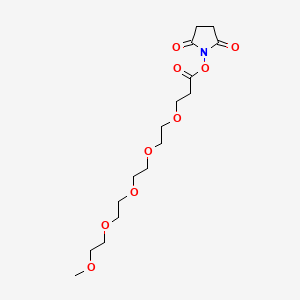

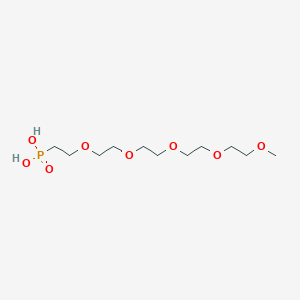

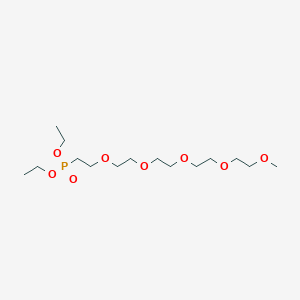

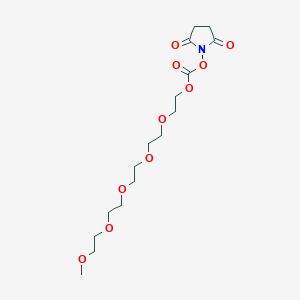

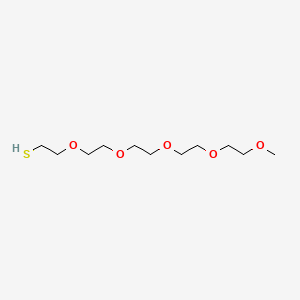

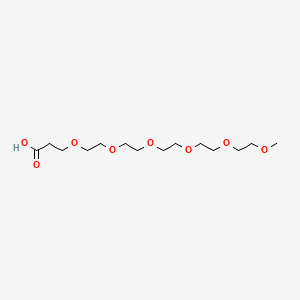

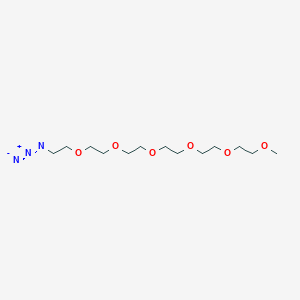

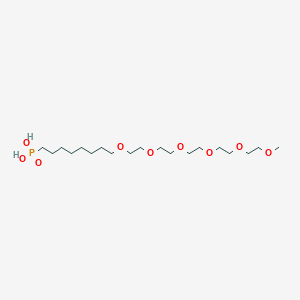

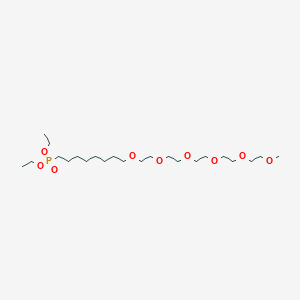

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of MS436?

A1: this compound functions as a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4. [, , ] It exhibits a preference for binding to the first bromodomain (BD1) of BRD4 over the second (BD2). [, ] This selectivity is achieved through specific water-mediated interactions within the binding site. []

Q2: How does this compound's binding to BRD4 affect its downstream functions?

A2: By binding to BRD4, this compound disrupts the protein's ability to interact with acetylated lysine residues on histones. [] This interference with BRD4's chromatin-binding activity ultimately leads to the inhibition of downstream gene transcription, impacting processes such as inflammation and cell growth. [, ] For example, this compound effectively inhibits the production of nitric oxide and the proinflammatory cytokine interleukin-6 in murine macrophages, demonstrating its anti-inflammatory potential. []

Q3: Are there structural modifications that can influence this compound's activity and selectivity?

A3: Research on benzo[d]imidazole-6-sulfonamides, derived from this compound and the related compound MS611, has shown that structural changes can impact both potency and selectivity. [] These modifications aim to improve metabolic stability while enhancing selectivity towards BD1. []

Q4: What are the potential applications of this compound in biological research?

A4: this compound serves as a valuable tool for investigating the specific roles of BRD4 bromodomains in various cellular processes. [] Its selectivity for BD1 over BD2 allows researchers to dissect the unique functions of each bromodomain within the BET family. [] This knowledge contributes to a deeper understanding of gene expression regulation and potential therapeutic targets for diseases like cancer and inflammation. []

Q5: Have any crystal structures been solved to elucidate this compound's binding mode?

A5: Yes, the crystal structure of the first bromodomain of human BRD4 in complex with this compound has been solved. [] This structural information provides detailed insights into the specific interactions between the inhibitor and its target, aiding in the development of more potent and selective BET inhibitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.